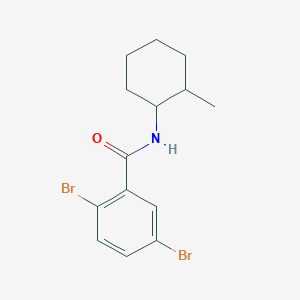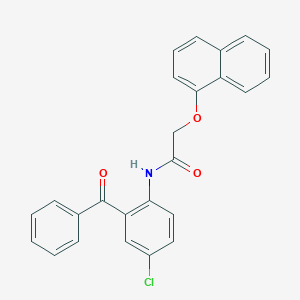
2,5-dibromo-N-(2-methylcyclohexyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dibromo-N-(2-methylcyclohexyl)benzamide is a chemical compound that has been widely used in scientific research for its unique properties. Its chemical formula is C14H18Br2N2O, and it is also known as BROMOCAINE. This compound is a local anesthetic that is used in dentistry and other medical procedures. However,
作用機序
The mechanism of action of 2,5-dibromo-N-(2-methylcyclohexyl)benzamide involves blocking the voltage-gated sodium channels in nerve cells. This prevents the transmission of pain signals to the brain, resulting in local anesthesia. The compound also has anti-inflammatory properties, which further contribute to its pain-relieving effects.
Biochemical and Physiological Effects
2,5-dibromo-N-(2-methylcyclohexyl)benzamide has several biochemical and physiological effects. It has been shown to reduce the release of inflammatory mediators, such as prostaglandins and cytokines. It also inhibits the activity of enzymes involved in the production of these mediators. Additionally, the compound has been shown to reduce the activity of ion channels involved in pain signaling.
実験室実験の利点と制限
One advantage of using 2,5-dibromo-N-(2-methylcyclohexyl)benzamide in lab experiments is its ability to selectively block voltage-gated sodium channels. This makes it a useful tool for studying the mechanisms of action of local anesthetics and pain signaling. However, one limitation of using this compound is that it is a local anesthetic and may not be suitable for studying systemic effects.
将来の方向性
There are several future directions for the use of 2,5-dibromo-N-(2-methylcyclohexyl)benzamide in scientific research. One area of interest is the development of more selective sodium channel blockers for the treatment of pain and inflammation. Another area of research is the use of this compound in combination with other drugs to enhance its pain-relieving effects. Additionally, the anti-inflammatory properties of 2,5-dibromo-N-(2-methylcyclohexyl)benzamide make it a promising candidate for the treatment of inflammatory diseases, such as arthritis.
Conclusion
In conclusion, 2,5-dibromo-N-(2-methylcyclohexyl)benzamide is a local anesthetic that has been widely used in scientific research for its ability to block voltage-gated sodium channels. Its unique properties make it a useful tool for studying the mechanisms of action of local anesthetics and pain signaling. The compound also has anti-inflammatory properties, which further contribute to its pain-relieving effects. There are several future directions for the use of 2,5-dibromo-N-(2-methylcyclohexyl)benzamide in scientific research, including the development of more selective sodium channel blockers and the use of this compound in combination with other drugs.
合成法
The synthesis of 2,5-dibromo-N-(2-methylcyclohexyl)benzamide is a complex process that involves several steps. The first step is the reaction of 2,5-dibromobenzoic acid with 1-methylcyclohexylamine to form 2,5-dibromo-N-(1-methylcyclohexyl)benzamide. This compound is then treated with hydrochloric acid to form 2,5-dibromo-N-(2-methylcyclohexyl)benzamide. The final product is obtained by recrystallization from ethanol.
科学的研究の応用
2,5-dibromo-N-(2-methylcyclohexyl)benzamide has been used in scientific research for its ability to block voltage-gated sodium channels. This property makes it a useful tool for studying the mechanisms of action of local anesthetics. It has also been used in studies of pain and inflammation.
特性
分子式 |
C14H17Br2NO |
|---|---|
分子量 |
375.1 g/mol |
IUPAC名 |
2,5-dibromo-N-(2-methylcyclohexyl)benzamide |
InChI |
InChI=1S/C14H17Br2NO/c1-9-4-2-3-5-13(9)17-14(18)11-8-10(15)6-7-12(11)16/h6-9,13H,2-5H2,1H3,(H,17,18) |
InChIキー |
BNOBQQUDCIVBRE-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)C2=C(C=CC(=C2)Br)Br |
正規SMILES |
CC1CCCCC1NC(=O)C2=C(C=CC(=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290530.png)
![4-chloro-N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290531.png)
![N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290534.png)
![Methyl 2-hydroxy-5-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290535.png)
![N-(2-ethoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290537.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290539.png)
![N-(2-ethoxyphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290540.png)
![N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290543.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide](/img/structure/B290544.png)
![N-benzyl-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290545.png)
![N-(4-methoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290546.png)
![N-benzyl-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290547.png)
![4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290548.png)